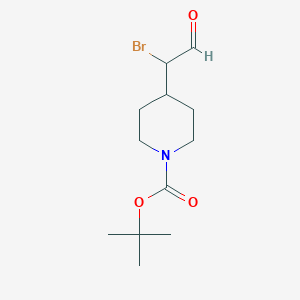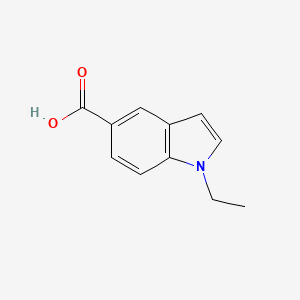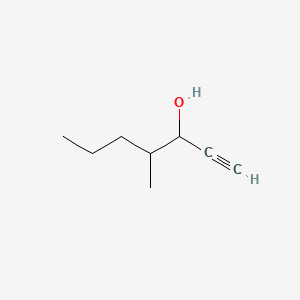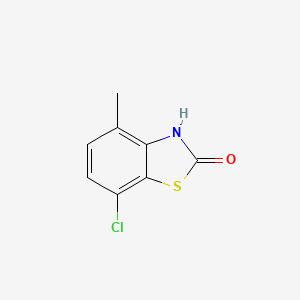![molecular formula C16H21N5O B1612898 1-(3-氨基丙基)-2-(乙氧甲基)-1H-咪唑并[4,5-c]喹啉-4-胺 CAS No. 823809-16-1](/img/structure/B1612898.png)
1-(3-氨基丙基)-2-(乙氧甲基)-1H-咪唑并[4,5-c]喹啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of imidazoquinoline, which is a class of compounds known for their biological activity . The presence of the imidazoquinoline core suggests that this compound may also exhibit some biological activity.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of quinolin-4-one derivatives involves a Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the amino group could participate in reactions such as amide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino group could impact its solubility in different solvents .科学研究应用
Antiviral Agent Development
This compound has been studied for its potential to induce the production of cytokines, particularly interferon (IFN), which plays a crucial role in antiviral defenses . The ability to boost IFN production suggests that derivatives of this compound could be developed as topical agents for treating viral infections, such as herpes simplex virus-2, and possibly other conditions that benefit from enhanced IFN activity.
Cancer Immunotherapy
Due to its immunomodulatory properties, particularly in inducing cytokine production, this compound could be explored as an adjuvant in cancer immunotherapy . Enhancing the body’s immune response to cancer cells is a promising approach to treatment, and compounds that can modulate cytokine levels may improve the efficacy of existing therapies.
Synthesis of Complex Compounds
The compound serves as a versatile intermediate in the synthesis of more complex compounds. It has shown reactivity with carboxylic acids to form amides, with nitriles to create ureas, and with sulfones to produce sulfonamides . These reactions are fundamental in developing pharmaceuticals and other biologically active molecules.
Chemical Research and Drug Discovery
As an intermediate, this compound is valuable in chemical research for constructing novel molecular frameworks. Its structure allows for various substitutions and modifications, which can lead to the discovery of new drugs with potential therapeutic applications .
Material Science
In material science, the compound’s derivatives could be used to create new materials with specific optical or electronic properties. The quinoline moiety is known for its role in light-emitting diodes (LEDs) and other electronic devices, suggesting potential applications in developing advanced materials .
Biochemical Research
In biochemical research, the compound’s ability to interact with proteins and enzymes could be exploited to study biological pathways and processes. It could serve as a probe or inhibitor in understanding disease mechanisms or as a tool in the development of diagnostic assays .
作用机制
Target of Action
Similar compounds such as 4-anilinoquinolines have been found to inhibit protein kinase novel 3 (pkn3) , which plays a crucial role in various cellular processes including cell growth, migration, and apoptosis .
Mode of Action
It’s worth noting that related compounds like 4-anilinoquinolines act as inhibitors, likely binding to their target proteins and disrupting their normal function .
Biochemical Pathways
Given the potential inhibition of pkn3, it could impact pathways related to cell growth and apoptosis .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit the activity of certain proteins, leading to effects on cell growth and apoptosis .
未来方向
属性
IUPAC Name |
1-(3-aminopropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-22-10-13-20-14-15(21(13)9-5-8-17)11-6-3-4-7-12(11)19-16(14)18/h3-4,6-7H,2,5,8-10,17H2,1H3,(H2,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJUMTMMTHTXOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CCCN)C3=CC=CC=C3N=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625037 |
Source


|
| Record name | 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
823809-16-1 |
Source


|
| Record name | 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)
![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)





![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)
